molecular formula C28H31NO11 B1265845 Baumycin C2 CAS No. 64479-55-6

Baumycin C2

Cat. No.: B1265845
CAS No.: 64479-55-6
M. Wt: 557.5 g/mol
InChI Key: STAZCZIPHWGTBD-UHFFFAOYSA-N
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Description

Baumycin C2 is a natural product with significant biological activity, belonging to the anthracycline family of antibioticsThis compound is structurally related to daunomycin and contains glycoside moieties, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baumycin C2 is isolated from the culture broths of the bacterium Streptomyces coeruleorubidus. The strain is shake-cultured on a rotary-shaking machine at 28°C for 7 days in a medium containing sucrose, soybean meal, sodium chloride, calcium carbonate, copper sulfate, manganese chloride, and zinc sulfate. The pH of the medium is maintained at 7.4. Orange-red pigments are extracted from the mycelium mass and the culture filtrate using acetone or chloroform. These pigments are then separated into components by silica gel thin-layer chromatography .

Industrial Production Methods: The industrial production of this compound follows similar procedures to the laboratory methods, with larger-scale fermentation and extraction processes. The culture broth is filtered, and the pigments are extracted multiple times with acetone and chloroform. The extracts are then concentrated under reduced pressure and further purified using silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: Baumycin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium cyanide to replace specific functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Baumycin C2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying anthracycline antibiotics and their chemical properties.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as an antitumor agent due to its structural similarity to daunomycin.

    Industry: Utilized in the development of new antibiotics and other therapeutic agents.

Mechanism of Action

Baumycin C2 exerts its effects by intercalating into DNA, disrupting the replication and transcription processes. This intercalation inhibits the synthesis of nucleic acids, leading to cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands .

Comparison with Similar Compounds

Baumycin C2 stands out due to its unique glycoside moieties and potential for use in various scientific research applications.

Properties

IUPAC Name

N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAZCZIPHWGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983048
Record name 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64479-55-6
Record name Baumycin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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